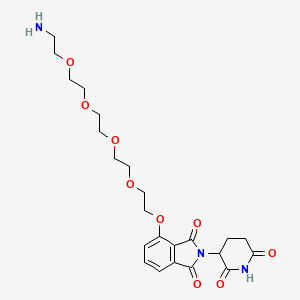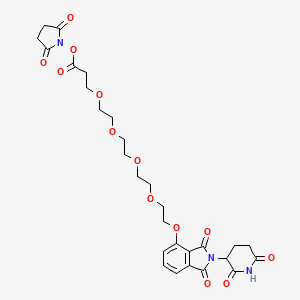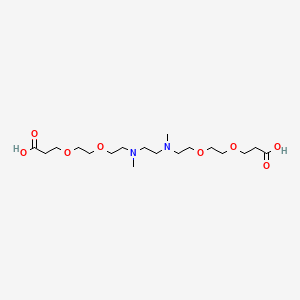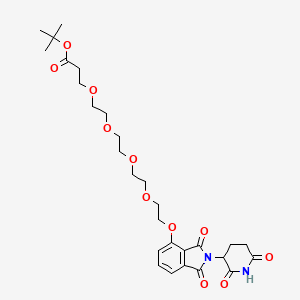
Thalidomide-O-PEG4-Boc
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thalidomide-O-PEG4-Boc: is a polyethylene glycol (PEG)-based PROTAC (proteolysis-targeting chimera) linker utilized in the synthesis of PROTACs. It is a conjugate that incorporates a thalidomide-based cereblon ligand and a linker, which is used to selectively degrade target proteins via the ubiquitin-proteasome system .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Thalidomide-O-PEG4-Boc involves multiple steps, starting with the preparation of the thalidomide-based cereblon ligand. The ligand is then conjugated with a polyethylene glycol (PEG) linker, which is protected by a tert-butoxycarbonyl (Boc) group. The reaction conditions typically involve the use of organic solvents such as dimethylformamide (DMF) and dichloromethane (DCM), and the reactions are carried out under inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Continuous flow chemistry is often employed to ensure reproducibility and efficiency. This method allows for the safe operation and efficient process control, which is crucial for the production of high-purity compounds .
Chemical Reactions Analysis
Types of Reactions: Thalidomide-O-PEG4-Boc undergoes various chemical reactions, including:
Substitution Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Click Chemistry Reactions: The PEG linker can react with alkyne or azide groups via click chemistry to form stable triazole linkages.
Common Reagents and Conditions:
Acidic Conditions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Click Chemistry Reagents: Copper(I) catalysts are used to facilitate the cycloaddition reaction between azides and alkynes.
Major Products:
Deprotected Amine: Removal of the Boc group yields the free amine, which can be further functionalized.
Triazole Linkages: Click chemistry reactions result in the formation of triazole linkages, which are stable and useful in various applications.
Scientific Research Applications
Thalidomide-O-PEG4-Boc has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs, which are designed to selectively degrade target proteins.
Biology: Employed in studies involving protein degradation and the ubiquitin-proteasome system.
Medicine: Investigated for its potential in targeted cancer therapies and other diseases where protein degradation is beneficial.
Industry: Utilized in the development of new materials and drug delivery systems
Mechanism of Action
The mechanism of action of Thalidomide-O-PEG4-Boc involves its role as a PROTAC linker. It binds to cereblon, a component of the E3 ubiquitin ligase complex, and facilitates the ubiquitination and subsequent degradation of target proteins. This process involves the recruitment of the target protein to the E3 ligase, leading to its ubiquitination and degradation by the proteasome .
Comparison with Similar Compounds
Thalidomide-O-PEG4-Azide: Another PEG-based PROTAC linker that reacts with alkyne groups via click chemistry.
Thalidomide-O-amido-PEG4-propargyl: A similar compound used in the synthesis of PROTACs, with a propargyl group for click chemistry reactions.
Uniqueness: Thalidomide-O-PEG4-Boc is unique due to its Boc protecting group, which allows for selective deprotection and functionalization. This feature makes it versatile for various applications in PROTAC synthesis and protein degradation studies .
Properties
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38N2O11/c1-28(2,3)41-23(32)9-10-36-11-12-37-13-14-38-15-16-39-17-18-40-21-6-4-5-19-24(21)27(35)30(26(19)34)20-7-8-22(31)29-25(20)33/h4-6,20H,7-18H2,1-3H3,(H,29,31,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBMJFOLUGBQIKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38N2O11 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
578.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
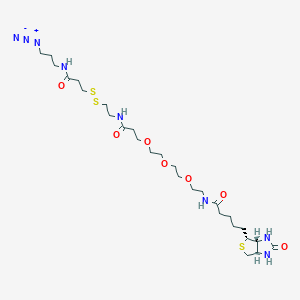

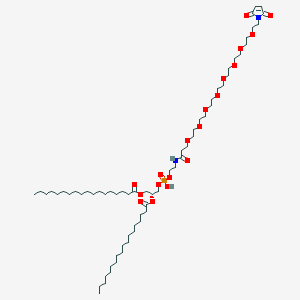
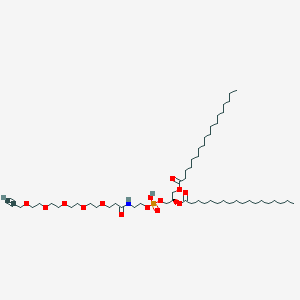

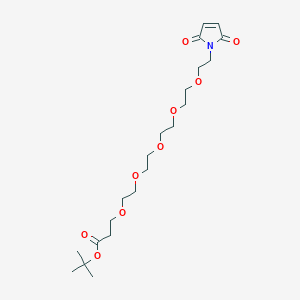
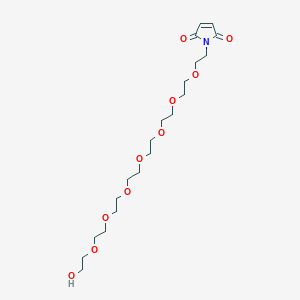
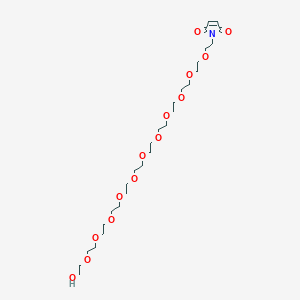
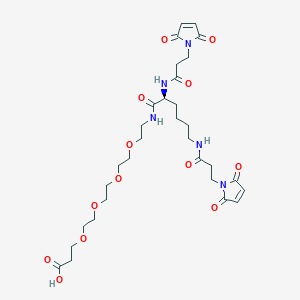
![(2,3,5,6-tetrafluorophenyl) 3-[2-[2-[2-[2-[[(2S)-2,6-bis[3-(2,5-dioxopyrrol-1-yl)propanoylamino]hexanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate](/img/structure/B8106448.png)
